molecular formula C13H15ClN4OS B4586376 1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE

1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE

Cat. No.: B4586376
M. Wt: 310.80 g/mol
InChI Key: UNIMHDAYJFKWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chlorobenzyl group and an isopropoxycarbothioyl group attached to the triazole ring

Scientific Research Applications

1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as it has shown promising activity against certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with isopropyl isothiocyanate to form the final product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

O-propan-2-yl N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4OS/c1-9(2)19-13(20)16-12-15-8-18(17-12)7-10-3-5-11(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIMHDAYJFKWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)NC1=NN(C=N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE
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1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE
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1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE
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1-(4-CHLOROBENZYL)-3-[(ISOPROPOXYCARBOTHIOYL)AMINO]-1H-1,2,4-TRIAZOLE

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